molecular formula C12H16O5 B15393682 Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate

Cat. No.: B15393682
M. Wt: 240.25 g/mol
InChI Key: FDGBKCOPTLGHKZ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14O5
  • Molecular Weight : 250.24 g/mol

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL

In comparison, ciprofloxacin, a standard antibiotic, showed MIC values of 1.56 µg/mL for Gram-positive bacteria and 3.125 µg/mL for Gram-negative bacteria .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The following IC50 values were observed:

Cell Line IC50 (µg/mL) Control (Vinblastine) IC50 (µg/mL)
HCT-11613.52.34
HEP-225.36.61

These results indicate that the compound exhibits moderate cytotoxicity, particularly against colorectal cancer cells (HCT-116) and laryngeal cancer cells (HEP-2) .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The hydroxymethyl and methoxy groups may facilitate hydrogen bonding and hydrophobic interactions, enhancing the binding affinity of the compound to its targets. The ability to form covalent bonds with nucleophilic sites on proteins can lead to functional modifications that impact cellular processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains derived from clinical samples. The compound was tested alongside conventional antibiotics, showing promising results in inhibiting growth and biofilm formation in Staphylococcus aureus and Escherichia coli.

Evaluation of Anticancer Properties

In another investigation, the compound was assessed for its anticancer properties using both in vitro and in vivo models. Results indicated significant tumor growth inhibition in xenograft models treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate

InChI

InChI=1S/C12H16O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6,13H,3,7-8H2,1-2H3

InChI Key

FDGBKCOPTLGHKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)CO)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.